Umbralisib hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

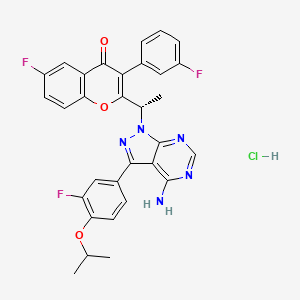

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUVMVWYWMZIR-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25ClF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Umbralisib Hydrochloride: A Dual Inhibitor of PI3K-delta and CK1-epsilon

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbralisib (B560156) (TGR-1202) is an oral, next-generation kinase inhibitor with a unique dual mechanism of action, selectively targeting phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] This dual inhibition disrupts key signaling pathways essential for the proliferation, survival, and trafficking of malignant B-cells, which are central to the pathophysiology of various hematologic malignancies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of umbralisib, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of normal and malignant B-cell development, survival, and function.[5] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies.[2][6] While first-generation PI3Kδ inhibitors demonstrated clinical activity, their use has been hampered by significant toxicities, often immune-mediated.[5] Umbralisib was developed as a structurally distinct, next-generation PI3Kδ inhibitor with a potentially improved safety profile.[7]

Uniquely, umbralisib also inhibits casein kinase 1-epsilon (CK1ε), a serine/threonine kinase implicated in the regulation of oncoprotein translation and cellular proliferation.[1][2] This dual inhibitory activity is thought to contribute to its distinct therapeutic effects and a more favorable safety profile compared to other PI3K inhibitors, particularly concerning autoimmune-like toxicities.[5]

Core Mechanism of Action

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key kinases: PI3Kδ and CK1ε.

Inhibition of the PI3Kδ/AKT/mTOR Signaling Pathway

In malignant B-cells, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3Kδ. PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth, including the mammalian target of rapamycin (B549165) (mTOR).

Umbralisib selectively binds to and inhibits PI3Kδ, thereby blocking the conversion of PIP2 to PIP3. This leads to the downregulation of the entire PI3K/AKT/mTOR signaling cascade, resulting in decreased proliferation and enhanced apoptosis of malignant B-cells.[4]

Inhibition of Casein Kinase 1-epsilon (CK1ε)

CK1ε is a key regulator of various cellular processes, including the Wnt/β-catenin signaling pathway.[8] In the absence of Wnt signaling, CK1ε phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.[8] However, in the context of Wnt activation, CK1ε can also phosphorylate Dishevelled (Dvl), promoting pathway activation.[8] The precise role of CK1ε inhibition by umbralisib in cancer therapy is still under investigation, but it is hypothesized to modulate oncogenic signaling pathways that contribute to cell growth and survival.[2]

Furthermore, the inhibition of CK1ε by umbralisib has been suggested to contribute to its unique immunomodulatory effects, potentially by preserving the number and function of regulatory T cells (Tregs), which may explain its improved safety profile compared to other PI3K inhibitors.[9][10]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of umbralisib.

Table 1: In Vitro Inhibitory Activity of Umbralisib

| Target | Assay Type | IC50 / EC50 | Reference(s) |

| PI3Kδ | Biochemical Assay | 22 nM | [5] |

| PI3Kα | Biochemical Assay | >10 µM | [5] |

| PI3Kβ | Biochemical Assay | 1116 nM | [5] |

| PI3Kγ | Biochemical Assay | 1065 nM | [5] |

| CK1ε | - | - | [1][2] |

| Human Whole Blood CD19+ Cell Proliferation | Cell-based Assay | 100-300 nM (half-maximal inhibition) | [3] |

Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Phase 2b Trial)

| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Marginal Zone Lymphoma (MZL) | 49% | 16% | Not Reached | Not Reached | [10] |

| Follicular Lymphoma (FL) | 43% | 3% | 11.1 months | 10.6 months | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib.

Caption: Wnt/β-Catenin Pathway Modulation by Umbralisib.

Caption: General Experimental Workflow for Umbralisib Evaluation.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of umbralisib against a target kinase.

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kδ), its substrate, and a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

-

Inhibitor Addition: Add umbralisib at various concentrations to the reaction mixture.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Detection: Use a suitable detection method to measure kinase activity. For example, a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™) can be used, where the luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of umbralisib that inhibits 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with umbralisib.

-

Cell Plating: Seed lymphoma cell lines in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL per well.

-

Compound Treatment: Add varying concentrations of umbralisib to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC50 value.

Western Blot Analysis for p-AKT

This technique is used to assess the inhibition of PI3Kδ signaling by measuring the phosphorylation status of its downstream effector, AKT.

-

Cell Treatment and Lysis: Treat lymphoma cells with umbralisib at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and a primary antibody for total AKT as a loading control.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.

Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of umbralisib.

-

Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth and Randomization: Monitor tumor growth regularly using caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer umbralisib or vehicle control orally (e.g., via gavage) at the specified dose and schedule (e.g., daily).

-

Monitoring: Measure tumor volume and body weight throughout the study to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-AKT) or histopathological evaluation.

Regulatory Status and Clinical Context

Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[11] However, in June 2022, the FDA withdrew its approval for umbralisib due to safety concerns arising from an increased risk of death observed in the UNITY-CLL clinical trial.[11][12] As a result, the manufacturer voluntarily withdrew the product from the market.[11]

Conclusion

Umbralisib is a potent and selective dual inhibitor of PI3Kδ and CK1ε, representing a novel approach to targeting key signaling pathways in B-cell malignancies. Its unique mechanism of action demonstrated promising clinical activity, although its development was halted due to safety concerns in a different patient population. The in-depth understanding of its molecular interactions and downstream effects, as outlined in this guide, remains valuable for the broader field of kinase inhibitor research and the development of future targeted therapies for hematologic cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Introduction to Treg Cells and Indicator Selection [elabscience.com]

- 7. benchchem.com [benchchem.com]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

Umbralisib: A Technical Overview of Dual PI3K-delta and CK1-epsilon Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (B560156) (formerly UKONIQ™) is a first-in-class oral kinase inhibitor characterized by its unique dual mechanism of action, targeting both phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] Developed by TG Therapeutics, it received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][3] However, in June 2022, the FDA withdrew its approval due to safety concerns, specifically a possible increased risk of death observed in the UNITY-CLL clinical trial, leading to the drug's voluntary withdrawal from the market.[4][5]

Despite its market withdrawal, the novel dual-inhibitory mechanism of umbralisib remains a subject of significant scientific interest. This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Understanding the intricacies of umbralisib's action on both PI3Kδ and CK1ε offers valuable insights for the future development of targeted therapies in hematological malignancies.

Core Mechanism of Action: Dual Kinase Inhibition

Umbralisib exerts its anti-neoplastic effects by concurrently inhibiting two distinct kinases that are crucial for the growth and survival of malignant B-cells.

1. Phosphoinositide 3-Kinase-delta (PI3Kδ) Inhibition

The PI3K signaling pathway is a central regulator of cellular processes including proliferation, survival, and differentiation.[2] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies like lymphoma and leukemia.[2][6] In these cancers, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to chronic PI3Kδ activation. This promotes cell survival and proliferation.[7]

Umbralisib is a potent and selective inhibitor of PI3Kδ.[8] By blocking the catalytic activity of PI3Kδ, umbralisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn inhibits a cascade of pro-survival signals.[9][10] In vitro studies have demonstrated that umbralisib inhibits malignant B-cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.[11][12]

2. Casein Kinase 1-epsilon (CK1ε) Inhibition

Distinct from other PI3K inhibitors, umbralisib also targets CK1ε, a serine/threonine protein kinase implicated in the pathogenesis of various cancers.[8][11] CK1ε is involved in the regulation of oncoprotein translation and plays a role in critical signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.[2][13] The kinase can positively regulate the Wnt pathway by acting on multiple components, contributing to the stability of β-catenin in the cytoplasm.[13][14] By inhibiting CK1ε, umbralisib disrupts these pro-tumorigenic signaling cascades.[15] This secondary mechanism may contribute to umbralisib's distinct clinical profile and potentially mitigate some of the autoimmune-like toxicities seen with other PI3Kδ inhibitors.[7]

3. Logical Relationship of Dual Inhibition

The concurrent inhibition of both PI3Kδ and CK1ε provides a multi-pronged attack on cancer cell signaling networks. While PI3Kδ inhibition directly impacts the primary survival pathway in B-cell malignancies, CK1ε inhibition targets alternative pathways that also contribute to cell growth and survival. This dual action may lead to a more profound and durable anti-tumor response.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory activity and clinical efficacy of umbralisib.

Table 1: In Vitro Inhibitory Activity of Umbralisib

| Target | IC50 (nM) | Selectivity vs. PI3Kδ | Reference |

|---|---|---|---|

| PI3Kδ | 22 | - | [8] |

| PI3Kα | >10,000 | >1500-fold | [8][16] |

| PI3Kβ | 1,116 | ~50-fold | [8] |

| PI3Kγ | 1,065 | ~225-fold | [8][16] |

| CK1ε | Potent Inhibition | - | [17] |

Note: IC50 values can vary based on assay conditions. CK1ε specific IC50 values are not consistently reported in public literature but its inhibition is a key feature of the drug.

Table 2: Clinical Efficacy from UNITY-NHL Phase IIb Trial

| Indication | Number of Patients | Overall Response Rate (ORR) (95% CI) | Complete Response (CR) | Median Duration of Response (DOR) (95% CI) | Reference |

|---|---|---|---|---|---|

| Marginal Zone Lymphoma (MZL) | 69 | 49% (37.0, 61.6) | 16% | Not Reached (9.3, NE) | [3][15] |

| Follicular Lymphoma (FL) | 117 | 43% (33.6, 52.2) | 3% | 11.1 months (8.3, 16.4) | [3][15] |

Data based on the pivotal trial supporting umbralisib's accelerated approval.

Table 3: Key Safety Data from Pooled Analysis (N=221)

| Adverse Reaction (Any Grade) | Frequency | Grade ≥3 | Reference |

|---|---|---|---|

| Increased Creatinine | 75% | 5% | [3] |

| Diarrhea-Colitis | 58% | 10% | [3][16] |

| Fatigue | 41% | 2% | [3] |

| Nausea | 38% | 1% | [3] |

| Neutropenia | 31% | 12% | [3][16] |

| Transaminase Elevation (AST/ALT) | 30% | 7% | [3] |

| Musculoskeletal Pain | 24% | 1% | [3] |

| Anemia | 23% | 5% | [3] |

| Thrombocytopenia | 22% | 5% | [3] |

Most common adverse reactions reported in ≥20% of patients.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays used to characterize inhibitors like umbralisib.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower ATP level signifies higher kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.

-

Materials:

-

Recombinant human PI3Kδ or CK1ε enzyme.

-

Kinase-specific substrate (e.g., PIP2 for PI3Kδ).

-

ATP solution.

-

Umbralisib (or other test inhibitor) serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well white assay plates.

-

Luminometer plate reader.

-

-

Methodology:

-

Prepare serial dilutions of umbralisib in DMSO, then dilute further in the assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x enzyme/substrate mix to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. Incubate for 1 hour at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.

-

-

Data Analysis:

-

Normalize the data, setting the "no enzyme" control as 100% inhibition and the "DMSO vehicle" control as 0% inhibition.

-

Plot the percent inhibition versus the log concentration of umbralisib.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol 2: Cell Proliferation Assay (AlamarBlue™)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The AlamarBlue™ reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.

-

Materials:

-

Lymphoma cell lines (e.g., Toledo, SU-DHL-4).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Umbralisib.

-

AlamarBlue™ HS Cell Viability Reagent.

-

96-well clear-bottom black plates.

-

Fluorescence plate reader.

-

-

Methodology:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere or acclimate overnight.

-

Treat cells with a range of umbralisib concentrations or a vehicle control (DMSO).

-

Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Add AlamarBlue™ reagent (10% of the well volume) to each well.

-

Incubate for 2-4 hours, protected from light.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Umbralisib is a unique kinase inhibitor that potently targets both PI3Kδ and CK1ε. This dual mechanism disrupts the primary B-cell receptor survival pathway while simultaneously modulating other oncogenic signaling cascades. Clinical data from the UNITY-NHL trial demonstrated meaningful activity in heavily pretreated patients with indolent lymphomas, leading to its accelerated FDA approval.[16][18] However, subsequent safety signals highlighting a potential increased risk of death led to its withdrawal from the market.[4]

For the scientific and drug development community, umbralisib serves as an important case study. Its clinical journey underscores the delicate balance between efficacy and toxicity in targeted cancer therapy. The exploration of its dual inhibitory mechanism provides a valuable foundation for designing next-generation inhibitors with improved therapeutic windows, potentially by refining selectivity or exploring novel combinations that exploit synthetic lethalities in cancer cells. The insights gained from umbralisib will continue to inform the development of safer and more effective treatments for hematological malignancies.

References

- 1. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fda.gov [fda.gov]

- 4. Umbralisib - Wikipedia [en.wikipedia.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpsonline.com [wjpsonline.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 11. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. umbralisib [drugcentral.org]

- 13. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]

- 14. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]

- 15. FDA accelerated approval of umbralisib for R/R MZL and R/R FL [lymphomahub.com]

- 16. ascopubs.org [ascopubs.org]

- 17. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Umbralisib Hydrochloride: A Technical Guide for Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Umbralisib (B560156) (Ukoniq) received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1] However, in June 2022, the FDA withdrew its approval for umbralisib due to safety concerns, specifically a possible increased risk of death observed in the UNITY-CLL clinical trial.[1] This document is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

Umbralisib hydrochloride (formerly TGR-1202) is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[2] Its unique mechanism of action targets key signaling pathways implicated in the pathogenesis of various B-cell malignancies.[3] While its clinical use has been discontinued (B1498344) due to safety concerns, the study of umbralisib provides valuable insights into the therapeutic targeting of these pathways. This guide provides a comprehensive technical overview of umbralisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε

Umbralisib exerts its antineoplastic effects through the simultaneous inhibition of two distinct kinases:

-

Phosphoinositide 3-Kinase Delta (PI3Kδ): The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, promoting cell proliferation, survival, and differentiation.[4] Umbralisib selectively inhibits PI3Kδ, thereby disrupting downstream signaling through AKT and mTOR.

-

Casein Kinase 1-Epsilon (CK1ε): CK1ε is a serine/threonine kinase that has been implicated in the regulation of oncoprotein translation and the pathogenesis of cancer cells, including lymphoid malignancies.[3] The inhibition of CK1ε by umbralisib represents a novel therapeutic approach, and its precise contribution to the overall efficacy and safety profile of the drug is an area of ongoing investigation.

The dual inhibition of both PI3Kδ and CK1ε by umbralisib is a unique characteristic that differentiates it from other PI3K inhibitors and may contribute to its distinct clinical profile.

Quantitative Data Summary

Table 1: In Vitro Potency of Umbralisib

| Target | Assay Type | Potency (EC50/IC50) |

| PI3Kδ | Biochemical Assay | 22.2 nM (EC50)[2] |

| CK1ε | Biochemical Assay | 6.0 µM (EC50)[2] |

| Human whole blood CD19+ cell proliferation | Cell-based Assay | 100-300 nM |

| Phosphorylated AKT (Ser473) inhibition | Cell-based Assay | 10 nM - 100 µM[2] |

Table 2: Clinical Efficacy in the UNITY-NHL Trial (Phase IIb)

| Indication | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |

| Marginal Zone Lymphoma (MZL) | Relapsed/refractory, ≥1 prior anti-CD20 regimen (n=69) | 49.3%[5] | 15.9%[5] | Not Reached[5] |

| Follicular Lymphoma (FL) | Relapsed/refractory, ≥2 prior systemic therapies (n=117) | 45.3%[5] | 5.1%[5] | 10.6 months[5] |

Table 3: Key Safety Findings from Clinical Trials (Pooled Data)

| Adverse Event (Any Grade) | Frequency | Grade ≥3 Adverse Event | Frequency (Grade ≥3) |

| Diarrhea | 52.3%[6] | Neutropenia | 11.3%[6] |

| Nausea | 41.5%[6] | Diarrhea | 7.3%[6] |

| Fatigue | 31.8%[6] | Increased Aminotransferase Levels | 5.7%[6] |

| Increased Creatinine | Common[1][7] | Pneumonia | 12%[8] |

| Neutropenia | Common[1][7] | Leukocytosis | 14%[8] |

| Transaminase Elevation | Common[1][7] | Thrombocytopenia | 12%[8] |

| Musculoskeletal Pain | Common[1][7] | ||

| Anemia | Common[1][7] | ||

| Thrombocytopenia | Common[1][7] | ||

| Upper Respiratory Tract Infection | Common[1][7] |

Experimental Protocols

In Vitro Kinase Assay for PI3Kδ and CK1ε Inhibition

Objective: To determine the direct inhibitory activity of umbralisib on purified recombinant PI3Kδ and CK1ε enzymes.

Methodology:

-

Reaction Setup: The assay is performed in a low-volume 384-well plate format. Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, casein for CK1ε), and ATP in a kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[9]

-

Inhibitor Addition: Umbralisib is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]

-

Detection: The kinase activity is measured by quantifying the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each umbralisib concentration is calculated relative to the DMSO control. The IC50 value, representing the concentration of umbralisib required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of AKT Phosphorylation

Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream effector of the PI3K signaling pathway, in a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant human lymphoma or leukemia cell line is cultured to 70-80% confluency. The cells are then treated with various concentrations of umbralisib or a vehicle control (DMSO) for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal protein loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for phosphorylated AKT at Serine 473 (p-AKT Ser473).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.

-

The signal is visualized using a chemiluminescent substrate.

-

The membrane is also probed with an antibody for total AKT to serve as a loading control.

-

-

Data Analysis: The intensity of the p-AKT and total AKT bands is quantified. The ratio of p-AKT to total AKT is calculated for each treatment condition to determine the extent of inhibition of AKT phosphorylation by umbralisib.

UNITY-NHL Clinical Trial Protocol (Abbreviated)

Trial Identifier: NCT02793583

Objective: To evaluate the safety and efficacy of umbralisib monotherapy in patients with previously treated non-Hodgkin lymphoma.[11]

Study Design: A multicenter, open-label, Phase IIb study with multiple cohorts based on lymphoma subtype.[5]

Key Eligibility Criteria:

-

Adults (≥18 years) with a histologically confirmed diagnosis of relapsed or refractory MZL, FL, or other specified NHL subtypes.

-

Patients with MZL must have received at least one prior therapy, including an anti-CD20-based regimen.[11]

-

Patients with FL must have received at least two prior systemic therapies, including an anti-CD20 regimen and an alkylating agent.[12]

-

ECOG performance status of ≤2.

Treatment:

-

Umbralisib administered orally at a dose of 800 mg once daily.[5]

-

Treatment continued until disease progression or unacceptable toxicity.[5]

Primary Endpoint:

-

Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to the revised International Working Group (IWG) criteria.[11][12]

Secondary Endpoints:

-

Duration of Response (DoR)

-

Progression-Free Survival (PFS)

-

Time to Response (TTR)

-

Safety and tolerability

Mandatory Visualizations

References

- 1. Umbralisib - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. umbralisib [drugcentral.org]

- 4. benchchem.com [benchchem.com]

- 5. Umbralisib for Relapsed or Refractory Indolent Non-Hodgkin Lymphoma - The ASCO Post [ascopost.com]

- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. promega.es [promega.es]

- 10. promega.com [promega.com]

- 11. ashpublications.org [ashpublications.org]

- 12. TG Therapeutics Announces Positive Results from the UNITY-NHL Phase 2b Pivotal Trial Evaluating Umbralisib Monotherapy in Patients with Relapsed/Refractory Follicular Lymphoma | TG Therapeutics, Inc. [ir.tgtherapeutics.com]

Preclinical Models for Umbralisib Hydrochloride Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models utilized in the study of Umbralisib hydrochloride, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). This document is intended to serve as a core resource for researchers and drug development professionals, offering detailed insights into the in vitro and in vivo evaluation of this compound. While Umbralisib was voluntarily withdrawn from the market due to safety concerns in clinical trials, the preclinical data remain a valuable asset for understanding its biological activity and for the future development of kinase inhibitors.[1]

Introduction to Umbralisib

Umbralisib is an oral, once-daily, potent, and selective dual inhibitor of PI3Kδ and CK1ε.[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[1] By inhibiting PI3Kδ, Umbralisib disrupts downstream signaling, including the activation of AKT, leading to decreased cell proliferation and survival.[1] The inhibition of CK1ε, a regulator of oncoprotein translation, is a unique feature of Umbralisib that distinguishes it from other PI3K inhibitors and is thought to contribute to its anticancer activity.[1][2]

Data Presentation

In Vitro Activity of Umbralisib

The following tables summarize the quantitative data on the in vitro efficacy of Umbralisib from various preclinical studies.

Table 1: In Vitro Potency of Umbralisib Against Target Kinases

| Target | Parameter | Value | Notes |

| PI3Kδ | IC50 | 22.2 nM | High selectivity for the delta isoform. |

| PI3Kδ | EC50 | 24.3 nM | Effective concentration in cell-based assays. |

| CK1ε | IC50 | 37 nM | |

| PI3Kα | Selectivity | >1000-fold vs PI3Kδ | Demonstrates significant selectivity over the alpha isoform. |

| PI3Kβ | Selectivity | >30-50-fold vs PI3Kδ | Shows moderate to high selectivity over the beta isoform. |

Table 2: In Vitro Efficacy of Umbralisib in Hematological Malignancy Models

| Cell Line/System | Cancer Type | Assay | Endpoint | Effective Concentration | Result |

| Human whole blood CD19+ cells | N/A | Proliferation Assay | IC50 | 100-300 nM | Half-maximal inhibition of proliferation, demonstrating activity on primary B-cells.[3] |

| Human lymphoma and leukemia cell lines | Lymphoma, Leukemia | Western Blot | p-AKT (Ser473) Inhibition | 10 nM - 100 µM | Concentration-dependent inhibition of AKT phosphorylation.[3] |

| DLBCL Cell Line (LY7) | Diffuse Large B-cell Lymphoma | Western Blot | c-Myc Expression | 15 - 50 µM | Potent repression of c-Myc expression.[1] |

In Vivo Efficacy of Umbralisib

Preclinical in vivo studies have demonstrated the anti-tumor activity of Umbralisib in models of hematological malignancies.

Table 3: In Vivo Models and Efficacy of Umbralisib

| Model | Cancer Type | Cell Line | Treatment Regimen | Endpoint | Observed Effect |

| Subcutaneous Xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 150 mg/kg, daily, oral gavage | Tumor Growth | Significant tumor shrinkage by day 25.[3] |

| Adoptive Transfer | Chronic Lymphocytic Leukemia (CLL) | Eμ-TCL1 | Not specified | Leukemic burden | Reduced white blood cell count and anti-tumor efficacy. |

Signaling Pathways

Umbralisib exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and migration.

PI3K/AKT/mTOR Signaling Pathway

Umbralisib's inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade for B-cell proliferation and survival.

CK1ε and Wnt/β-catenin Signaling Pathway

The inhibition of CK1ε by Umbralisib is another key aspect of its mechanism of action, impacting pathways like the Wnt/β-catenin signaling cascade. CK1ε is involved in the phosphorylation of β-catenin, which can lead to its degradation.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of Umbralisib on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji, Jurkat) in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.[3]

-

Compound Treatment: Add varying concentrations of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle control (DMSO).[3]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3]

Western Blot Analysis for Phospho-AKT (Ser473)

This technique is used to determine the effect of Umbralisib on the phosphorylation status of AKT, a key downstream effector of PI3K.

-

Cell Treatment and Lysis: Treat lymphoma cells with desired concentrations of this compound for specific time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) (e.g., rabbit anti-p-Akt (Ser473) diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody diluted 1:2000) for 1 hour at room temperature.[3][4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Transwell Migration Assay

This assay evaluates the effect of Umbralisib on the migration of cancer cells towards a chemoattractant.

-

Transwell Setup: Use Transwell inserts with an 8.0 µm pore size placed in a 24-well plate.

-

Chemoattractant Addition: Add media containing a chemoattractant such as CXCL12 or CCL21 to the lower chamber of the Transwell plate.[5][6]

-

Cell Preparation: Resuspend lymphoma cells in serum-free media and pre-treat with various concentrations of this compound or vehicle control.

-

Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a suitable duration (e.g., 4-24 hours) at 37°C to allow for cell migration.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet.

-

Quantification: Elute the stain from the migrated cells and measure the absorbance, or count the number of migrated cells in several microscopic fields.

In Vivo Xenograft Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of Umbralisib in a subcutaneous xenograft model.

-

Cell Culture: Culture the desired cancer cell line (e.g., MOLT-4 T-ALL cells) under standard conditions.[3]

-

Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (e.g., using the formula: (Length x Width^2)/2).

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 150 mg/kg) or vehicle control daily via oral gavage.[3]

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) and perform other analyses as needed (e.g., harvesting tumors for biomarker analysis).

Conclusion

The preclinical data for this compound demonstrate its potent dual inhibitory activity against PI3Kδ and CK1ε. In vitro studies confirm its ability to inhibit proliferation and key signaling pathways in hematological cancer cell lines. In vivo models have further substantiated its anti-tumor efficacy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the preclinical properties of Umbralisib and similar kinase inhibitors. While the clinical development of Umbralisib was halted, the wealth of preclinical information remains highly valuable for the scientific community in the ongoing effort to develop novel and effective cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Eμ-TCL1 mice represent a model for immunotherapeutic reversal of chronic lymphocytic leukemia-induced T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCL21 Induces mTOR-dependent MALAT1 Expression, Leading to Cell Migration in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Umbralisib Hydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umbralisib (B560156) hydrochloride (formerly TGR-1202) is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] This technical guide provides an in-depth overview of the target validation studies for umbralisib, summarizing key preclinical and clinical data. Umbralisib demonstrated meaningful clinical activity in relapsed/refractory B-cell malignancies, leading to its accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL).[4] However, it was later voluntarily withdrawn from the market due to safety concerns that emerged in a phase 3 trial in chronic lymphocytic leukemia (CLL).[1][5] Despite its withdrawal, the extensive research conducted on umbralisib offers valuable insights into the therapeutic targeting of the PI3Kδ and CK1ε pathways in hematological cancers. This document details the compound's mechanism of action, presents quantitative data from various assays, outlines key experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action: Dual Kinase Inhibition

Umbralisib's therapeutic strategy is rooted in its ability to concurrently inhibit two distinct kinases implicated in the pathogenesis of B-cell malignancies: PI3Kδ and CK1ε.[1][2]

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling cascade, which is often dysregulated in B-cell cancers.[6][7] By inhibiting PI3Kδ, umbralisib disrupts downstream signaling through AKT and mTOR, thereby impeding the proliferation and survival of malignant B-cells.[1]

Casein Kinase 1 Epsilon (CK1ε) Inhibition: CK1ε is involved in the regulation of oncoprotein translation.[1] Its inhibition by umbralisib is a unique feature that differentiates it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity, partly through the downregulation of proteins like c-Myc.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies, demonstrating the potency and efficacy of umbralisib.

Table 1: Preclinical Inhibitory Activity of Umbralisib

| Target | Assay Type | Value | Notes |

| PI3Kδ | Biochemical Assay (IC50) | 22.2 nM | Demonstrates high potency against the target kinase.[4] |

| PI3Kδ | Cell-based Assay (EC50) | 24.3 nM | Effective concentration in a cellular context.[4] |

| PI3Kα | Biochemical Assay | >1000-fold selective vs PI3Kδ | High selectivity for the delta isoform over the alpha isoform.[4] |

| PI3Kβ | Biochemical Assay | >30-50-fold selective vs PI3Kδ | Moderate to high selectivity over the beta isoform.[4] |

| PI3Kγ | Biochemical Assay | ~225-fold selective vs PI3Kδ | High selectivity over the gamma isoform.[4] |

| CK1ε | Biochemical Assay (EC50) | 6.0 µM | Demonstrates activity against the secondary target.[3] |

| Human whole blood CD19+ cells | Proliferation Assay | 100-300 nM (Half-maximal inhibition) | Shows activity on primary B-cells.[3] |

Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas

| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) |

| Marginal Zone Lymphoma (MZL) | UNITY-NHL | 49% | 16% |

| Follicular Lymphoma (FL) | UNITY-NHL | 43% | 3% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by umbralisib and a general workflow for its preclinical evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the target validation of umbralisib.

In Vitro Kinase Assay

This assay is designed to determine the direct inhibitory activity of umbralisib on its target kinases, PI3Kδ and CK1ε.[2]

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, a specific peptide for CK1ε), and ATP.[2]

-

Inhibitor Addition: Umbralisib is added at a range of concentrations to determine the dose-dependent inhibition.[2]

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[2]

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays.

-

Data Analysis: The IC50 value, which is the concentration of umbralisib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[2]

B-cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of umbralisib on the proliferation of B-lymphoma cell lines.[2][4]

-

Cell Seeding: B-lymphoma cell lines (e.g., Raji, Jurkat) are seeded in 96-well plates at an appropriate density.[2][4]

-

Treatment: The cells are treated with a serial dilution of umbralisib or a vehicle control (e.g., DMSO).[2][4]

-

Stimulation: To induce proliferation, cells can be stimulated with an appropriate agent, such as an anti-IgM antibody or CD40L.[2]

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.[2]

-

Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The EC50 value, the concentration of umbralisib that causes a 50% reduction in cell proliferation, is determined from the dose-response curve.[2]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by umbralisib.[8][9]

-

Cell Treatment and Lysis: Lymphoma cells are treated with umbralisib at various concentrations and for different time points. Following treatment, the cells are harvested and lysed to release the cellular proteins.[4]

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., phospho-AKT, total AKT, c-Myc). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative changes in protein expression or phosphorylation.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of umbralisib on the migration of lymphoma cells towards chemoattractants.[4][10]

-

Transwell Setup: The assay is performed using Transwell inserts, which are porous membranes that separate an upper and a lower chamber.[4]

-

Chemoattractant Addition: A chemoattractant, such as the chemokines CXCL12 or CCL19, is added to the lower chamber to create a chemical gradient.[4][10]

-

Cell Treatment and Seeding: Lymphoma cells are pre-treated with various concentrations of umbralisib or a vehicle control and are then seeded into the upper chamber of the Transwell insert.[4]

-

Incubation: The plate is incubated for a sufficient time to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migration: The non-migrated cells in the upper chamber are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a plate reader after staining with a fluorescent dye.[2]

-

Data Analysis: The percentage of migrating cells is calculated for each treatment condition, and the inhibitory effect of umbralisib on chemotaxis is determined.[2]

Conclusion

The target validation studies for umbralisib hydrochloride have provided a comprehensive understanding of its dual inhibitory mechanism against PI3Kδ and CK1ε. Preclinical data robustly demonstrated its potency and selectivity, which translated into meaningful clinical activity in patients with relapsed or refractory B-cell malignancies. While the clinical journey of umbralisib was halted due to long-term safety signals, the wealth of scientific knowledge generated remains highly valuable. The detailed experimental protocols and an understanding of the targeted signaling pathways outlined in this guide can serve as a critical resource for the ongoing development of safer and more effective kinase inhibitors for the treatment of hematological cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Umbralisib - Wikipedia [en.wikipedia.org]

- 6. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Triple-Action Inhibitor Targeting B-Cell Receptor Signaling and BRD4 Demonstrates Preclinical Activity in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. umbralisib [drugcentral.org]

In Vitro Activity of Umbralisib on Lymphoma Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Umbralisib (B560156) (formerly TGR-1202) is an oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[2][4][5] Umbralisib's additional inhibition of CK1ε, a regulator of oncoprotein translation, distinguishes it from other PI3K inhibitors.[1][2] While Umbralisib was granted accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns in clinical trials.[4][6][7] Nevertheless, the preclinical in vitro data remains a valuable resource for understanding the compound's biological activity and for the development of future kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro studies of Umbralisib on lymphoma cell lines, focusing on its mechanism of action, effects on key signaling pathways, and quantitative activity.

Mechanism of Action

Umbralisib exerts its anti-lymphoma effects through the targeted inhibition of two distinct kinases:

-

PI3K-delta (PI3Kδ): As a key component of the B-cell receptor (BCR) signaling pathway, PI3Kδ is critical for the proliferation, survival, and differentiation of B-cells.[2][5] Its dysregulation is a hallmark of many B-cell cancers.[2] By inhibiting PI3Kδ, Umbralisib disrupts downstream signaling cascades, including the activation of AKT, which ultimately reduces lymphoma cell proliferation and survival.[4]

-

Casein Kinase 1 Epsilon (CK1ε): CK1ε is implicated in the pathogenesis of various cancers, including lymphoid malignancies, through its role in regulating oncoprotein translation.[8][9] Umbralisib's inhibition of CK1ε can lead to the potent repression of key oncoproteins such as c-Myc, contributing to its anti-tumor effects.[4][10][11]

Signaling Pathways Affected by Umbralisib

The dual inhibitory action of Umbralisib impacts critical signaling pathways that drive lymphoma cell growth and survival.

B-Cell Receptor (BCR) and PI3K/AKT Signaling Pathway: Engagement of the BCR activates a cascade that includes PI3Kδ. Umbralisib directly inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and preventing the subsequent activation of downstream effectors like AKT and mTOR. This disruption is a primary mechanism of its anti-lymphoma activity.

CK1ε and c-Myc Regulation Pathway: Umbralisib's inhibition of CK1ε interferes with pathways that regulate the translation and stability of oncogenic proteins. A key target of this action is c-Myc, a transcription factor that is critical for the growth of many lymphomas.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of Umbralisib has been quantified against its primary kinase targets and in various cell-based assays.

Table 1: Enzymatic and Target-Based Inhibitory Activity

| Target | Activity Type | Value | Selectivity | Reference |

| PI3Kδ | IC50 | 22.2 nM | - | [4][12] |

| PI3Kδ | EC50 | 24.3 nM | - | [4][12] |

| CK1ε | EC50 | 6.0 µM | - | [10] |

| CK1ε | IC50 | 37 nM | - | [13] |

| PI3Kα | - | >1000-fold | High selectivity over alpha isoform | [4][12] |

| PI3Kβ | - | >30-50-fold | Moderate to high selectivity over beta isoform | [4][12] |

| PI3Kγ | - | >15-50-fold | Moderate selectivity over gamma isoform | [12] |

Table 2: Cellular Activity in Lymphoma and Related Cell Lines

| Cell Line / Type | Effect | Concentration | Reference |

| Human whole blood CD19+ B-cells | Half-maximal inhibition of proliferation | 100-300 nM | [4][10][12] |

| Human lymphoma and leukemia cell lines | Concentration-dependent inhibition of p-AKT (Ser473) | 10 nM - 100 µM | [10] |

| LY7 (DLBCL cell line) | Potent repression of c-Myc expression | 15-50 µM | [4][10] |

| Malignant B-cells | Inhibition of cell proliferation | Not specified | [6] |

| Lymphoma cell lines | Inhibition of CXCL12-mediated cell adhesion | Not specified | [6][8] |

| Lymphoma cell lines | Inhibition of CCL19-mediated cell migration | Not specified | [6][8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating in vitro findings. The following sections describe standard methodologies used to characterize the activity of Umbralisib.

General Experimental Workflow

The in vitro evaluation of a kinase inhibitor like Umbralisib typically follows a structured workflow, from initial target inhibition assays to cellular functional assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji) into 96-well plates at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[4]

-

Compound Treatment: Prepare serial dilutions of Umbralisib from a DMSO stock. Add varying concentrations (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle-only control (DMSO).[4]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4]

-

Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[4]

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[4]

Western Blot Analysis for Phospho-AKT and c-Myc

This technique is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by Umbralisib.

-

Cell Treatment and Lysis: Treat lymphoma cells with Umbralisib at desired concentrations and for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.[4]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-c-Myc, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory activity of Umbralisib on its purified target kinases.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format.[2]

-

Component Addition: Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ; a specific peptide for CK1ε), and radiolabeled or modified ATP.[2]

-

Inhibitor Addition: Add Umbralisib across a range of concentrations to determine dose-dependent inhibition.[2]

-

Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific period.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be measured via radioactivity, fluorescence, or luminescence, depending on the assay format.

-

Data Analysis: Plot the percentage of kinase inhibition against the Umbralisib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The initial in vitro studies of Umbralisib have clearly established its mechanism of action as a dual inhibitor of PI3Kδ and CK1ε.[4] The available data demonstrates its ability to inhibit key signaling pathways, such as the PI3K/AKT and c-Myc pathways, which are crucial for the proliferation and survival of lymphoma cells.[4] Furthermore, Umbralisib has been shown to interfere with lymphoma cell migration and adhesion.[6][8] While the agent is no longer clinically available, the comprehensive in vitro characterization and the detailed experimental protocols provide a valuable foundation for the ongoing research and development of novel, safer, and more effective kinase inhibitors for hematological malignancies.

References

- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]

- 2. benchchem.com [benchchem.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. benchchem.com [benchchem.com]

- 5. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Umbralisib - Wikipedia [en.wikipedia.org]

- 8. umbralisib [drugcentral.org]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

Umbralisib Hydrochloride: A Technical Guide to its Modulation of B-Cell Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbralisib (B560156) hydrochloride, a potent and selective dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), represents a significant area of study in the landscape of targeted therapies for B-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of umbralisib, with a specific focus on its intricate interplay with the B-cell receptor (BCR) signaling pathway. Although umbralisib's journey in the clinical setting has been complex, culminating in its withdrawal from the market due to safety concerns, a deep understanding of its molecular interactions remains invaluable for the ongoing development of novel kinase inhibitors.[3][4] This document details the preclinical and clinical data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate the complex signaling cascades affected by this dual-action inhibitor.

Introduction to Umbralisib Hydrochloride

Umbralisib (formerly TGR-1202) is an orally bioavailable small molecule that uniquely targets two distinct kinases involved in oncogenesis: PI3Kδ and CK1ε.[1][2] The δ isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the BCR signaling pathway, which is frequently dysregulated in B-cell cancers.[5][6] By targeting PI3Kδ, umbralisib disrupts downstream signaling cascades that promote cell proliferation, survival, and trafficking.[4][6] The concurrent inhibition of CK1ε, a regulator of oncoprotein translation, distinguishes umbralisib from other PI3K inhibitors and is thought to contribute to its distinct biological effects.[1][5]

Umbralisib received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[7][8] However, subsequent clinical trial data raised safety concerns, leading to its voluntary withdrawal from the market.[3] Despite this, the extensive research conducted on umbralisib provides a rich dataset for understanding the therapeutic potential and challenges of targeting the BCR pathway.

The B-Cell Receptor (BCR) Signaling Pathway and Umbralisib's Mechanism of Action

The BCR signaling pathway is a cornerstone of B-cell development, activation, and survival. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and proliferation.[5][9]

Upon antigen binding, the BCR initiates a signaling cascade involving a series of phosphorylation events. Key downstream players include Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and the PI3K pathway.[9][10] PI3Kδ, when activated, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn promotes cell survival and proliferation.[6][11]

Umbralisib exerts its therapeutic effect by directly inhibiting PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and attenuating the entire downstream signaling cascade.[4][6] This leads to decreased activation of AKT and other pro-survival pathways.[11] The additional inhibition of CK1ε is believed to impact the translation of key oncoproteins, further contributing to its anti-cancer activity.[5][12]

Visualizing the BCR Signaling Pathway and Umbralisib's Intervention

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro potency and clinical efficacy of umbralisib.

Table 1: In Vitro Potency of Umbralisib

| Target | Assay Type | Potency (IC50/EC50) | Reference |

| PI3Kδ | Biochemical Assay | 22.2 nM (EC50) | [11] |

| PI3Kα | Biochemical Assay | >10 µM | [13] |

| PI3Kβ | Biochemical Assay | 1116 nM | [13] |

| PI3Kγ | Biochemical Assay | 1065 nM | [13] |

| CK1ε | Biochemical Assay | 6.0 µM (EC50) | [11] |

This table demonstrates the high selectivity of umbralisib for the delta isoform of PI3K.[5]

Table 2: Clinical Efficacy of Umbralisib Monotherapy in Relapsed/Refractory B-Cell Malignancies

| Malignancy | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Reference |

| Marginal Zone Lymphoma (MZL) | 69 | 49% | 16% | Not Reached | [7][12] |

| Follicular Lymphoma (FL) | 117 | 43% | 3% | 11.1 months | [7][12] |

| Small Lymphocytic Lymphoma (SLL) | - | 45.3% - 50.0% | - | 18.3 months | [14] |

| Chronic Lymphocytic Leukemia (CLL) | - | 46% (in combination with ublituximab) | 17% (in combination with ublituximab) | 20 months (in combination with ublituximab) | [15] |

Data from the UNITY-NHL trial (NCT02793583) and other clinical studies.[7][12][14][15]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of umbralisib.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of umbralisib on purified PI3Kδ and CK1ε kinases.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format.

-

Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, a specific peptide for CK1ε), and ATP.[1]

-

Inhibitor Addition: Umbralisib is added at a range of concentrations to determine the dose-dependent inhibition.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.

-

Data Analysis: The IC50 value, which represents the concentration of umbralisib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Western Blot Analysis for Phospho-AKT

Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream effector of PI3Kδ signaling, in lymphoma cell lines.

Methodology:

-

Cell Treatment and Lysis: Treat lymphoma cells with varying concentrations of umbralisib for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) at a specific site (e.g., Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT or a loading control (e.g., GAPDH or β-actin) to determine the relative inhibition of AKT phosphorylation by umbralisib.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of umbralisib on the proliferation and viability of B-cell malignancy cell lines.

Methodology:

-

Cell Seeding: Seed B-cell lymphoma or leukemia cell lines in a 96-well plate at a predetermined density.[16]

-

Drug Treatment: Treat the cells with a serial dilution of umbralisib for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and generate a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Experimental Workflow

Conclusion

This compound is a potent dual inhibitor of PI3Kδ and CK1ε that effectively modulates the B-cell receptor signaling pathway. Its high selectivity for the delta isoform of PI3K offered a promising therapeutic window in the treatment of various B-cell malignancies.[5][13] While its clinical application was ultimately halted due to safety concerns, the extensive preclinical and clinical research provides a valuable foundation for the scientific community. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy, particularly in the context of kinase inhibition and B-cell signaling. The lessons learned from the development of umbralisib will undoubtedly inform the design and evaluation of the next generation of therapeutics for hematologic cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Umbralisib - Wikipedia [en.wikipedia.org]

- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]